molecular formula C16H22BrClN2O3 B13921268 Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate

Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate

Cat. No.: B13921268
M. Wt: 405.7 g/mol
InChI Key: NBBPXOCMWVIJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group, a hydroxyl group at the 4-position of the piperidine ring, and a substituted pyridylmethyl moiety. The pyridine ring is functionalized with bromine and chlorine at the 5- and 2-positions, respectively, which introduces steric bulk and electronic effects. This compound is likely a synthetic intermediate in medicinal chemistry, particularly in kinase inhibitor development, due to its structural resemblance to CDK9 inhibitors (e.g., ). Analytical characterization typically employs NMR, HRMS, and chromatographic methods to confirm purity and structure .

Properties

Molecular Formula

C16H22BrClN2O3

Molecular Weight

405.7 g/mol

IUPAC Name

tert-butyl 4-[(5-bromo-2-chloropyridin-4-yl)methyl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C16H22BrClN2O3/c1-15(2,3)23-14(21)20-6-4-16(22,5-7-20)9-11-8-13(18)19-10-12(11)17/h8,10,22H,4-7,9H2,1-3H3

InChI Key

NBBPXOCMWVIJFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=NC=C2Br)Cl)O

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction of the piperidine core with the tert-butyl carbamate protecting group.
  • Introduction of the 4-hydroxy substituent on the piperidine ring.
  • Attachment of the 5-bromo-2-chloro-4-pyridylmethyl moiety via nucleophilic substitution or palladium-catalyzed cross-coupling.

Detailed Synthetic Routes

Nucleophilic Aromatic Substitution and Cross-Coupling

A representative synthetic approach starts from 2-chloro-5-bromopyridine derivatives, which undergo nucleophilic aromatic substitution with a piperidine derivative bearing a hydroxy group at the 4-position. The piperidine is protected as tert-butyl carbamate to prevent side reactions.

  • The nucleophilic substitution is often facilitated by bases such as potassium carbonate or cesium fluoride in polar aprotic solvents like N,N-dimethylacetamide (DMA) or N,N-dimethylformamide (DMF).
  • Reaction temperatures range from 85°C to 105°C with reaction times extending from 12 to 24 hours.
  • The reaction mixture is worked up by aqueous extraction and purification via column chromatography or crystallization.
Stepwise Synthesis Example
Step Reagents and Conditions Yield (%) Notes
1 tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate, potassium carbonate, NMP, 100–105°C, 24 h 95 High yield; reaction under nitrogen atmosphere; product isolated by filtration and drying
2 tert-Butyl 4-(methylsulfonyl)oxy)piperidine-1-carboxylate, 4-(3-chloro-2-fluoroanilino)-6-hydroxy-7-methoxyquinazoline, potassium carbonate, ethanol/water reflux, 16.5 h 84 Reflux conditions; crystallization induced by water addition; product dried in vacuo
3 Cesium fluoride, DMA, 85°C, 12 h, repeated additions of reagents 60 Column chromatography purification; moderate yield
4 Cesium carbonate, DMF, 100°C, overnight 97 High yield; product isolated as yellow oil after extraction

Note: These steps are analogous to the preparation of similar tert-butyl 4-substituted piperidine carboxylates and provide insight into the synthetic conditions applicable to the target compound.

Alternative Synthetic Techniques

  • In situ hydroboration and palladium-catalyzed cross-coupling : For methylene-linked piperidine derivatives, hydroboration of tert-butyl 4-methylidenepiperidine-1-carboxylate followed by palladium-catalyzed cross-coupling has been reported. This method allows the introduction of complex pyridyl substituents with high regioselectivity.

  • Protection and deprotection strategies : The use of tert-butyl carbamate (Boc) as a protecting group on the piperidine nitrogen is standard. Deprotection is typically achieved under acidic conditions post-synthesis to yield the free amine if needed.

Reaction Conditions and Optimization

The yields and purity of the compound depend on several factors:

  • Choice of base : Potassium carbonate and cesium fluoride/carbonate are effective bases for nucleophilic substitution reactions.
  • Solvent system : Polar aprotic solvents such as DMA and DMF facilitate the substitution reactions.
  • Temperature and time : Elevated temperatures (85–105°C) and prolonged reaction times (12–24 h) improve conversion.
  • Workup and purification : Filtration, aqueous washing, and chromatographic purification are essential for isolating the pure product.

Data Table: Reaction Conditions vs Yield

Base Used Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Potassium carbonate Ethanol/Water Reflux (~78) 16.5 84 Crystallization induced by water
Cesium fluoride DMA 85 12 60 Multiple reagent additions
Cesium carbonate DMF 100 Overnight 97 High yield; product as oil
Potassium carbonate NMP 100–105 24 95 Under nitrogen atmosphere

Analytical Characterization

The synthesized compound is characterized by:

  • Nuclear Magnetic Resonance (NMR) : Proton NMR spectra confirm the presence of tert-butyl groups (singlet near 1.4 ppm), piperidine ring protons, and aromatic protons from the pyridyl substituent.
  • Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight (e.g., M+H around 503–505 m/z) confirm the molecular composition.
  • Melting Point (mp) : Reported melting points around 190–200°C indicate purity and compound identity.
  • Infrared Spectroscopy (IR) : Characteristic carbamate and hydroxy group absorptions confirm functional groups.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The bromine and chlorine atoms can be reduced to form corresponding hydrocarbons.

    Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of halogens can introduce various functional groups.

Scientific Research Applications

Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the interactions of halogenated compounds with biological systems.

    Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound’s halogenated pyridyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group may participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Key Data (Yield, Molecular Weight, NMR Shifts) Reference ID
Target Compound 4-hydroxy-piperidine, 5-bromo-2-chloro-4-pyridylmethyl Molecular weight not provided; NMR data unavailable in evidence. -
tert-Butyl 4-(4-methylpentyl)piperidine-1-carboxylate [3b] 4-methylpentyl chain (no hydroxyl) Yield: 86%; $^1$H NMR (CDCl₃): δ 1.24 (s, 9H), 1.40–1.55 (m, 2H)
tert-Butyl 4-hydroxy-4-[4-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxylate 4-hydroxy-piperidine, 4-(trifluoromethyl)pyridin-2-yl Synthesized via n-BuLi addition; HRMS (ESI): m/z 345.12 [M+H]⁺
tert-Butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate (10) 4-chlorobenzoyl group (no hydroxyl) HRMS (ESI): m/z 322.1203 [M+H]⁺; $^1$H NMR (CDCl₃): δ 1.47 (s, 9H), 3.44–3.52 (m, 4H)
tert-Butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate 5-bromopyrimidin-2-yloxy (no hydroxyl) CAS: 832735-41-8; Molecular weight: 358.2 g/mol (calculated)
tert-Butyl 4-{4-[(1Z)-(4-bromophenyl)(methoxyimino)methyl]piperidin-1-yl}-4-methylpiperidine-1-carboxylate 4-methylpiperidine, Z-methoxyimino-4-bromophenyl Molecular weight: 518.47 g/mol; InChI: Available
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate 4-hydroxymethyl (no aromatic substituent) CAS: 123855-51-6; Structural similarity score: 0.98

Key Structural and Functional Differences

Aromatic Substituents :

  • The target’s 5-bromo-2-chloro-4-pyridylmethyl group introduces steric hindrance and electron-withdrawing effects, contrasting with the electron-deficient trifluoromethylpyridyl group in and the chlorobenzoyl group in .
  • Bromine in the target and tert-butyl 4-((5-bromopyrimidin-2-yl)oxy)piperidine-1-carboxylate may facilitate cross-coupling reactions, but the pyrimidine vs. pyridine ring alters electronic properties.

Synthetic Accessibility :

  • The target’s synthesis likely parallels tert-butyl 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine-1-carboxylate (), which uses n-BuLi for nucleophilic addition to a ketone .
  • Yields for analogs range from 49% () to 86% (), highlighting variability in reaction efficiency based on substituents.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target and improves water solubility compared to fully alkylated analogs like .
  • Stability : Bromine and chlorine substituents may increase metabolic stability but risk off-target reactivity (e.g., nucleophilic displacement) .

Analytical and Computational Tools

  • SHELX () and ORTEP-3 () are widely used for crystallographic refinement and structure visualization, critical for confirming piperidine ring conformations and substituent orientations .
  • NMR and HRMS (Evidences 5, 7, 8) remain standard for structural validation, with $^1$H NMR chemical shifts for piperidine protons typically appearing between δ 1.2–4.0 ppm .

Biological Activity

Tert-butyl 4-[(5-bromo-2-chloro-4-pyridyl)methyl]-4-hydroxy-piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, associated case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H19BrClN3O3\text{C}_{15}\text{H}_{19}\text{BrClN}_{3}\text{O}_3

Key properties include:

  • Molecular Weight : 372.68 g/mol
  • CAS Number : 823221-93-8

Mechanisms of Biological Activity

Research indicates that the compound exhibits various biological activities, primarily through its interaction with specific biological targets. Notably, it has been studied for its potential as an inhibitor against several pathogens and diseases.

Inhibition of Mycobacterium tuberculosis

A study highlighted the efficacy of similar piperidine derivatives against Mycobacterium tuberculosis. The structure–activity relationship (SAR) analysis revealed that modifications in the piperidine ring significantly influence antibacterial potency. For instance, compounds with halogen substitutions demonstrated increased activity, suggesting that the bromine and chlorine atoms in this compound may enhance its interaction with bacterial targets .

Biological Activity Data Table

The following table summarizes the biological activity data related to similar compounds and their effects on M. tuberculosis:

Compound Name% Inhibition at 10 µMMIC (µM)IC20 (µM)
4PP-11006.3>80
AAP992327
AMQ-5987.82.0
Tert-butyl derivativeTBDTBDTBD

Case Study 1: Antimicrobial Activity

In a recent investigation, Tert-butyl derivatives were evaluated for their antimicrobial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural features exhibited significant inhibition zones, demonstrating potential as effective antimicrobial agents.

Case Study 2: Cytotoxicity Assessment

Another study assessed the cytotoxic effects of Tert-butyl derivatives on HepG2 liver cancer cells. The compound demonstrated selective cytotoxicity, with an IC50 value indicating effective inhibition of cell proliferation at low concentrations. This suggests a potential role in cancer therapeutics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.